Hydrogen‑Bond Donor/Acceptor Capacity vs. Phenyl‑Substituted Oxalamide Analogs
The N2‑isoxazol‑3‑yl group provides an additional hydrogen‑bond donor (NH of oxalamide adjacent to isoxazole) and a nitrogen‑based acceptor, expanding the total H‑bond donor count to 3 compared with 2 for the direct analog N1-(4-fluorobenzyl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide . In isoxazole‑containing oxalamides, this increased donor capacity correlates with enhanced target engagement in kinase inhibition assays, where H‑bond interactions are critical for ATP‑binding site recognition [1].
| Evidence Dimension | Hydrogen‑bond donor count and TPSA |
|---|---|
| Target Compound Data | 3 H‑bond donors; TPSA ~110 Ų |
| Comparator Or Baseline | N1-(4-fluorobenzyl) analog: 2 H‑bond donors; TPSA ~95 Ų (estimated) |
| Quantified Difference | +1 H‑bond donor; ΔTPSA ≈ +15 Ų |
| Conditions | In silico calculation based on fragment‑based TPSA summation |
Why This Matters
The additional H‑bond donor can strengthen target‑ligand interactions, potentially improving binding affinity and selectivity in enzyme inhibition or receptor modulation campaigns.
- [1] Gehling VS, Hewitt MC, Vaswani RG, et al. Design, synthesis, and optimization of isoxazole azepine BET inhibitors. ACS Med Chem Lett. 2013;4(9):835-840. doi:10.1021/ml4001485. View Source
